5-Carboxypyridine-3-boronic acid
Overview
Description
5-Carboxypyridine-3-boronic acid is a boronic acid derivative with the molecular formula C₆H₆BNO₄. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
5-Carboxypyridine-3-boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
For instance, they can act as inhibitors of serine and threonine proteases, and they play a role in the regulation of enzymes involved in signal transduction .
Pharmacokinetics
Boronic acids are generally known for their good bioavailability and stability .
Result of Action
Boronic acids and their derivatives have been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of boronic acids, as they can undergo hydrolysis under acidic or basic conditions . Furthermore, the presence of diols can lead to the formation of boronate esters, which can affect the reactivity of the boronic acid .
Biochemical Analysis
Biochemical Properties
5-Carboxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, which enable the transmetalation process. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, this compound has been shown to inhibit certain kinases, affecting downstream signaling pathways and altering gene expression patterns. Additionally, the compound’s ability to form covalent bonds with biomolecules can impact cellular metabolism by modifying enzyme activity and substrate availability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with serine and threonine residues in enzymes, leading to enzyme inhibition or activation. This interaction can alter the enzyme’s conformation and activity, affecting various biochemical pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s diverse biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and substrate availability. For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis. These interactions highlight the compound’s potential impact on cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Carboxypyridine-3-boronic acid can be synthesized through several methods. One common approach involves the reaction of 5-bromo-3-carboxypyridine with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like isopropyl alcohol. The reaction is carried out at elevated temperatures, often around 50°C, for an extended period, such as 20 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis apply. Industrial production would likely involve scalable versions of the laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Carboxypyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a prominent reaction where the boronic acid group reacts with halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or cesium carbonate, to facilitate the reactions.
Solvents: Isopropyl alcohol, toluene, and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while oxidation reactions might yield boronic esters .
Scientific Research Applications
5-Carboxypyridine-3-boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar coupling reactions.
2-Chloro-4-methylpyridine-5-boronic acid: A structurally related compound with different substituents on the pyridine ring.
3-Carboxy-2-methoxyphenylboronic acid: Another boronic acid with a carboxylic acid group, but on a different aromatic ring.
Uniqueness
5-Carboxypyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications where specific reactivity is desired .
Properties
IUPAC Name |
5-boronopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDATYTUCBKUQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393635 | |
Record name | 5-Borononicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-03-0 | |
Record name | 5-Borononicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxypyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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